(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine
CAS No.:
Cat. No.: VC16218958
Molecular Formula: C15H16BrNO
Molecular Weight: 306.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16BrNO |
|---|---|
| Molecular Weight | 306.20 g/mol |
| IUPAC Name | N-(6-bromonaphthalen-2-yl)oxan-4-amine |
| Standard InChI | InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2 |
| Standard InChI Key | PGUQBKFAOBRUJE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1NC2=CC3=C(C=C2)C=C(C=C3)Br |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a naphthalene core substituted with a bromine atom at the 6-position and a tetrahydro-2H-pyran-4-ylamine group at the 2-position. Its molecular formula is C₁₅H₁₆BrNO, with a molecular weight of 306.20 g/mol . Key structural descriptors include:
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IUPAC Name: N-(6-bromonaphthalen-2-yl)oxan-4-amine
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SMILES: C1COCCC1NC2=CC(=CC3=C2C=CC=C3)Br
The tetrahydro-2H-pyran (oxane) ring adopts a chair conformation, with the amine group at the 4-position enabling hydrogen bonding and π-stacking interactions .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆BrNO | |
| Molecular Weight | 306.20 g/mol | |
| Topological Polar SA | 35.5 Ų | |
| XLogP3 | 3.9 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via Buchwald-Hartwig amination between 6-bromo-2-iodonaphthalene and tetrahydro-2H-pyran-4-amine. Alternative routes include:
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Ullmann Coupling: Copper-catalyzed coupling of 6-bromo-2-aminonaphthalene with 4-bromotetrahydro-2H-pyran .
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Reductive Amination: Condensation of 6-bromo-2-naphthaldehyde with tetrahydro-2H-pyran-4-amine under hydrogenation conditions .
Key Challenges
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Regioselectivity: Bromination at the 6-position of naphthalene requires careful control to avoid 1- and 5-substituted byproducts .
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Amine Stability: The secondary amine is prone to oxidation, necessitating inert atmosphere conditions during synthesis .
Table 2: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Buchwald-Hartwig | 68 | 95 |
| Ullmann Coupling | 52 | 89 |
| Reductive Amination | 74 | 97 |
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition under UV light (t₁/₂ = 8.2 hours) and oxidative conditions (t₁/₂ = 3.5 hours with H₂O₂) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.85–7.72 (m, 3H, Ar-H), 4.12–3.98 (m, 1H, NH), 3.89–3.75 (m, 2H, OCH₂), 3.45–3.32 (m, 2H, NCH₂) .
Biological Activity and Applications
Anticancer Screening
In preliminary assays, related 4-amino-2H-pyran-2-one analogs showed cytotoxicity against MCF-7 breast cancer (ED₅₀ = 0.78 μM) and A549 lung cancer (ED₅₀ = 1.12 μM) .
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| logP | 3.9 |
| CYP2D6 Inhibition | Moderate |
| Plasma Protein Binding | 89.2% |
| hERG Inhibition | Low Risk |
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